trans-Zeatin
Overview
Description
Zeatin is a naturally occurring cytokinin, a class of plant hormones that promote cell division and growth. It was first identified in 1964 by David Stuart Letham and his colleagues from maize (Zea mays) extracts . Zeatin is named after the genus Zea, reflecting its origin. It plays a crucial role in various plant physiological processes, including cell division, shoot and root growth, and leaf senescence .
Mechanism of Action
Target of Action
Trans-Zeatin, also known as Zeatin, is a type of cytokinin, a class of phytohormones that play a key role in regulating various growth and developmental processes in plants . It primarily targets plant organs, acting as a root-to-shoot long-distance signal . It is known to control leaf size and other meristem activity-related traits .
Mode of Action
This compound interacts with its targets through a process of metabolic conversion via the LONELY GUY enzyme . This enzyme is crucial for the activation of cytokinins, converting them into their active forms . This compound acts as a local signal around the biosynthetic site . It is also an active form of cytokinin that functions as a long-distance signal transported via the vascular system .
Biochemical Pathways
This compound affects the purine salvage pathway, where it is enzymatically converted to the ribotides and reactivated . It is also involved in the regulation of the biosynthesis of 2-acetyl-1-pyrroline in fragrant rice . The application of this compound increases the contents of 1-pyrroline, methylglyoxal, proline, and P5C, and enhances the activities of P5CS and OAT .
Pharmacokinetics
The pharmacokinetics of this compound involve its systemic transport from the roots to the shoots of the plant . It is a minor component of xylem cytokinin and its translocation controls certain traits of the plant . The ratio of this compound to this compound-riboside in the xylem and their delivery rate can change in response to environmental conditions .
Result of Action
The action of this compound results in the regulation of various growth and developmental processes in plants . In fragrant rice, this compound application has been shown to significantly increase 2-acetyl-1-pyrroline contents .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors . Its delivery rate and the ratio of this compound to this compound-riboside in the xylem can change in response to environmental conditions . This allows plants to fine-tune the manner of shoot growth to adapt to fluctuating environments .
Biochemical Analysis
Biochemical Properties
Trans-Zeatin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in its biosynthesis is cytochrome P450 monooxygenases, specifically CYP735A1 and CYP735A2, which catalyze the hydroxylation of isopentenyladenine nucleotides to produce this compound . Additionally, this compound interacts with glucosyltransferases such as UGT85A1, which influence its homeostasis and responses through O-glucosylation . These interactions are crucial for maintaining the balance and activity of this compound in plant tissues.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance cell proliferation, increase photosynthetic pigment levels, and activate antioxidant enzyme activities, thereby reducing oxidative stress . It also plays a role in regulating root-to-shoot signal transmission, affecting leaf size and shoot apical meristem activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific receptors and biomolecules. This compound binds to cytokinin receptors, such as histidine kinase receptors, which initiate a signaling cascade that leads to changes in gene expression and cellular responses . Additionally, this compound can be converted to its active form by the LONELY GUY enzyme, which plays a role in cytokinin-related processes . These molecular interactions are essential for the regulation of growth and development in plants.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can delay leaf senescence, promote shoot branching, and affect plant shoot and root growth . The stability of this compound and its long-term effects on cellular function are influenced by factors such as environmental conditions and the presence of other phytohormones . These temporal effects are important for understanding the role of this compound in plant development.
Dosage Effects in Animal Models
While this compound is primarily studied in plant systems, its effects in animal models have also been explored. The dosage of this compound can influence its impact on cellular processes and overall health. High doses of this compound have been shown to enhance the biosynthesis of certain metabolites, such as proline and 1-pyrroline, in fragrant rice seedlings . Excessive doses may lead to adverse effects, highlighting the importance of understanding the threshold levels for optimal benefits.
Metabolic Pathways
This compound is involved in multiple metabolic pathways, including the tRNA pathway and the AMP pathway. In the tRNA pathway, this compound is a recycled product of isopentenylated tRNAs, while in the AMP pathway, it is synthesized from dimethylallyl diphosphate and AMP by isopentenyltransferases . These pathways are essential for the biosynthesis and regulation of this compound in plant tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound riboside, a precursor of this compound, is synthesized in the root and transported to the shoot via the xylem . Once at the site of action, this compound riboside is converted to active this compound by the LONELY GUY enzyme. This transport system ensures the proper localization and accumulation of this compound in target tissues.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. The subcellular localization of this compound is influenced by its interactions with glucosyltransferases, such as UGT85A1, which are localized to the cytoplasm and nucleus . These interactions play a role in the regulation of this compound homeostasis and its responses in plant cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zeatin can be synthesized through several methods. One common approach involves the condensation of adenine with isopentenyl pyrophosphate, followed by hydroxylation to form zeatin . Another method includes the use of trans-zeatin riboside, which is hydrolyzed to produce zeatin . The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure optimal yield.
Industrial Production Methods: Industrial production of zeatin often involves biotechnological approaches, such as the use of genetically modified microorganisms that can produce zeatin in large quantities . These microorganisms are cultured in bioreactors under controlled conditions to maximize the production of zeatin. The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Zeatin undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various derivatives of zeatin, such as dihydrozeatin and zeatin riboside .
Scientific Research Applications
Zeatin has a wide range of scientific research applications:
Comparison with Similar Compounds
Zeatin is unique among cytokinins due to its high bioactivity and stability . Similar compounds include:
Kinetin: Another naturally occurring cytokinin, but with lower bioactivity compared to zeatin.
Dihydrozeatin: A derivative of zeatin with similar but slightly different biological activities.
Isopentenyl adenine: A less active cytokinin compared to zeatin.
Zeatin’s uniqueness lies in its ability to promote cell division and growth more effectively than other cytokinins, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKQTCBAMSWPJD-FARCUNLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040631 | |
Record name | trans-Zeatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zeatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012204 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Kinetin stimulated phosphorylation of protein in floated Chinese-cabbage leaf discs, but inhibited protein phosphorylation in nuclei+chloroplast extracts from Chinese-cabbage or tobacco leaves. Kinetin also inhibited protein phosphorylation in isolated tobacco nuclei or nuclei from carrot secondary-phloem tissue. Purified Chinese-cabbage leaf ribosomes exhibited protein kinase activity which was inhibited by kinetin and zeatin. The ribosome-associated kinase responded to kinetin and zeatin differently from that associated with nuclei+chloroplast preparations. Protein phosphorylation in vitro was not affected by adenosine 3':5'-cyclic monophosphate, indol-3-ylacetic acid or gibberellic acid. It was only inhibited by N(9)-unsubstituted purines, among which the known cytokinins were the most effective inhibitors. The results are discussed in relation to possible similarities between the effects of cytokinins in plant tissues and the effects of adenosine 3':5'-cyclic monophosphate in animal tissues. Both compounds appear to modify the activity of protein kinases and both affect many different cellular processes. | |
Record name | ZEATIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7689 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from water | |
CAS No. |
1637-39-4 | |
Record name | Zeatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1637-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zeatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zeatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11337 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | trans-Zeatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZEATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I6OOJ9GR6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ZEATIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7689 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Zeatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012204 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207-208 °C | |
Record name | ZEATIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7689 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of zeatin?
A1: Zeatin's molecular formula is C10H13N5O, and its molecular weight is 219.24 g/mol.
Q2: Are there any specific spectroscopic data available for zeatin?
A2: While the provided research papers do not detail specific spectroscopic data, researchers often use techniques like mass spectrometry and nuclear magnetic resonance (NMR) to characterize and identify zeatin and its metabolites [, , , , ].
Q3: How does zeatin exert its effects on plant growth and development?
A3: Zeatin, like other cytokinins, plays a crucial role in regulating cell division, differentiation, and various developmental processes in plants [, , , ]. While the exact mechanism is still under investigation, it's believed to interact with specific receptor proteins, ultimately influencing gene expression related to growth and development.
Q4: Does zeatin act alone or in concert with other plant hormones?
A4: Research suggests that zeatin interacts with other plant hormones, such as auxins and abscisic acid, to fine-tune plant responses. For instance, the balance between zeatin and abscisic acid can regulate somatic embryo development [].
Q5: What is the role of zeatin in leaf senescence?
A5: Studies indicate that zeatin transported from roots can delay leaf senescence. A decline in zeatin levels, particularly zeatin riboside and dihydrozeatin riboside, is associated with senescence in soybean plants [, ].
Q6: Is zeatin involved in plant responses to environmental stress?
A6: Emerging research suggests that cytokinins, including zeatin, might play a role in plant immunity. For example, increased zeatin levels have been linked to resistance against certain plant pathogens [].
Q7: How is zeatin metabolized within plants?
A7: Plants employ various metabolic pathways to regulate zeatin activity. These include the formation of glycosylated derivatives (e.g., zeatin-O-glucoside), nucleotides (e.g., zeatin riboside-5'-monophosphate), and conversion to dihydrozeatin [, , , , , ].
Q8: Do different plant species metabolize zeatin differently?
A8: Yes, inter- and intra-specific variations in zeatin metabolism have been observed. For example, the formation of O-xylosyl derivatives of zeatin differs between Phaseolus species [].
Q9: How is zeatin transported within plants?
A9: Zeatin, primarily in its riboside form, is transported from roots to shoots via the xylem [, ]. This transport seems to be influenced by nitrogen availability [].
Q10: How does the structure of zeatin relate to its biological activity?
A10: Specific structural features of zeatin are crucial for its activity. The presence of a double bond in the side chain significantly impacts its activity, as demonstrated by the difference in activity between trans-zeatin and dihydrozeatin [].
Q11: What is the significance of the cis- isomer of zeatin?
A11: While often considered less active, cis-zeatin might have distinct biological roles. Research shows it can modulate plant immunity differently than trans-zeatin, influencing symptom development and defense responses to pathogens [].
Q12: What methods are commonly used to analyze and quantify zeatin in plant tissues?
A12: Researchers often employ techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify and quantify different forms of zeatin and its metabolites in plant extracts [, , ].
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